1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
This compound features a spirocyclic framework integrating a benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety with a piperidine ring. Key structural elements include:
- 7-Ethoxy substituent: Enhances lipophilicity and influences electronic properties.
- Ethanone moiety at the 1'-position: May contribute to conformational rigidity and binding interactions. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related spiroheterocycles are noted for antimicrobial activity, phosphodiesterase (PDE) modulation, and synthetic versatility .
Properties
IUPAC Name |
1-[7-ethoxy-2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-4-31-23-7-5-6-18-21-15-20(19-14-16(2)8-9-22(19)30)26-28(21)25(32-24(18)23)10-12-27(13-11-25)17(3)29/h5-9,14,21,30H,4,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTZUZWCDHOCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=C(C=CC(=C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that exhibits various biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be categorized as a spirocyclic derivative featuring a combination of piperidine and oxazine moieties. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature; however, related compounds within its structural class have shown promising pharmacological effects. The following sections summarize the findings from relevant studies.
Antioxidant Activity
Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, hydroxylated benzodiazepine derivatives have demonstrated high total antioxidant capacity and efficacy against oxidative stress-related conditions .
Antifungal Activity
Research has highlighted the antifungal potential of related benzodiazepine derivatives. For example, certain hydroxylated analogs have shown effectiveness against Sporothrix schenckii, indicating that structural modifications can enhance antifungal activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of hydroxyl and ethoxy groups in the structure appears to enhance interaction with biological targets. For instance:
- Hydroxyl Groups : Increase solubility and bioavailability.
- Ethoxy Substituents : May improve lipophilicity and membrane permeability.
Case Study 1: Antioxidant Evaluation
A study synthesized several hydroxylated derivatives of benzodiazepines and evaluated their antioxidant activities using DPPH radical scavenging assays. Results indicated that these modifications significantly improved antioxidant capacity compared to their non-hydroxylated counterparts.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Hydroxylated Benzodiazepine A | 12.5 | High |
| Hydroxylated Benzodiazepine B | 18.0 | Moderate |
| Non-Hydroxylated Control | 30.0 | Low |
Case Study 2: Antifungal Screening
Another study tested various benzodiazepine derivatives against Candida species. The results showed that compounds with additional hydrophilic groups exhibited enhanced antifungal activity.
| Compound | Zone of Inhibition (mm) | Activity |
|---|---|---|
| Benzodiazepine C | 20 | Effective |
| Benzodiazepine D | 15 | Moderate |
| Benzodiazepine E | 10 | Low |
While specific mechanisms for this compound remain to be elucidated, related compounds often interact with neurotransmitter receptors or inhibit enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Ethoxy vs.
- Hydroxyaryl Substituents : The 2-hydroxy-5-methylphenyl group in the target compound may improve hydrogen-bonding interactions compared to simpler hydroxyphenyl or chlorophenyl groups .
- Spiro Ring Systems : Piperidine-containing spiro systems (target compound, ) may offer conformational flexibility vs. cyclohexane-based systems , influencing receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
